molecular formula C20H15BO2 B12816942 (4-(Phenanthren-2-yl)phenyl)boronicacid

(4-(Phenanthren-2-yl)phenyl)boronicacid

Cat. No.: B12816942
M. Wt: 298.1 g/mol
InChI Key: DLUSXJXLIZOYTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenanthren-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of a phenylboronic acid with a phenanthrene derivative in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4 .

Industrial Production Methods: Industrial production of (4-(Phenanthren-2-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: (4-(Phenanthren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenols.

    Reduction: Hydroxyl derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (4-(Phenanthren-2-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(4-phenanthren-2-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13,22-23H

InChI Key

DLUSXJXLIZOYTP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3)(O)O

Origin of Product

United States

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